molecular formula C21H45N B076219 1-Octadecanamine, N-(1-methylethyl)- CAS No. 13329-71-0

1-Octadecanamine, N-(1-methylethyl)-

Cat. No.: B076219
CAS No.: 13329-71-0
M. Wt: 311.6 g/mol
InChI Key: WHFZOMWNDCWQRF-UHFFFAOYSA-N
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Description

1-Octadecanamine, N-(1-methylethyl)-, also known as N-isopropyloctadecylamine, is a long-chain alkylamine. This compound is characterized by its hydrophobic alkyl chain and a polar amine group, making it useful in various industrial and scientific applications. It is typically found as a solid and is known for its stability and low solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octadecanamine, N-(1-methylethyl)- can be synthesized through the alkylation of octadecanamine with isopropyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the amine, followed by the addition of isopropyl halide to form the desired product.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where octadecanamine is reacted with isopropyl chloride in the presence of a base. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-Octadecanamine, N-(1-methylethyl)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or nickel is often employed.

    Substitution: Alkyl halides or acyl chlorides are typical reagents used in substitution reactions.

Major Products:

Scientific Research Applications

1-Octadecanamine, N-(1-methylethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Octadecanamine, N-(1-methylethyl)- exerts its effects is largely dependent on its interaction with lipid membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. The polar amine group can form hydrogen bonds and electrostatic interactions with various molecular targets, influencing biological pathways and chemical reactions .

Comparison with Similar Compounds

    1-Octadecanamine: Lacks the isopropyl group, making it less hydrophobic.

    N-Methyl-1-octadecanamine: Contains a methyl group instead of an isopropyl group, affecting its solubility and reactivity.

    N,N-Dioctadecylmethylamine: Features two long alkyl chains, significantly increasing its hydrophobicity.

Uniqueness: 1-Octadecanamine, N-(1-methylethyl)- is unique due to its specific balance of hydrophobic and hydrophilic properties, which makes it particularly effective as a surfactant and emulsifier. Its ability to integrate into lipid membranes while maintaining a reactive amine group allows for versatile applications in both industrial and scientific fields .

Properties

IUPAC Name

N-propan-2-yloctadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H45N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21(2)3/h21-22H,4-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFZOMWNDCWQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H45N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065415
Record name 1-Octadecanamine, N-(1-methylethyl)-
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Molecular Weight

311.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13329-71-0
Record name Isopropyloctadecylamine
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Record name 1-Octadecanamine, N-(1-methylethyl)-
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Record name 1-Octadecanamine, N-(1-methylethyl)-
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Record name 1-Octadecanamine, N-(1-methylethyl)-
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Record name N-isopropyloctadecylamine
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